molecular formula C9H10N4 B12636024 1-Methyl-5-pyridin-4-ylpyrazol-3-amine

1-Methyl-5-pyridin-4-ylpyrazol-3-amine

Cat. No.: B12636024
M. Wt: 174.20 g/mol
InChI Key: XNXBLBISHJEOFV-UHFFFAOYSA-N
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Description

1-Methyl-5-pyridin-4-ylpyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring fused with a pyridine moiety. Its structure includes a methyl group at the 1-position of the pyrazole ring and a pyridin-4-yl substituent at the 5-position, with an amine group at the 3-position.

The pyridine ring contributes to π-π stacking interactions with biological targets, while the pyrazole core offers sites for functionalization, enabling modulation of solubility, bioavailability, and binding affinity.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

1-methyl-5-pyridin-4-ylpyrazol-3-amine

InChI

InChI=1S/C9H10N4/c1-13-8(6-9(10)12-13)7-2-4-11-5-3-7/h2-6H,1H3,(H2,10,12)

InChI Key

XNXBLBISHJEOFV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)N)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-pyridin-4-ylpyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridine with hydrazine derivatives, followed by methylation and subsequent cyclization to form the desired pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-pyridin-4-ylpyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-Methyl-5-pyridin-4-ylpyrazol-3-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-pyridin-4-ylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Pyrazole Derivatives with Pyridine Substituents

Compounds sharing the pyrazole-pyridine hybrid structure exhibit distinct properties based on substitution patterns:

Compound Name Substituents Key Differences Biological Activity
1-Methyl-5-pyridin-4-ylpyrazol-3-amine - 1-methyl (pyrazole)
- 5-pyridin-4-yl
- 3-amine
Reference compound Kinase inhibition, antimicrobial
1-Methyl-5-(pyridin-3-yl)-1H-pyrazol-4-amine - 5-pyridin-3-yl
- 4-amine
Pyridine substitution at 3-position alters electronic properties Reduced kinase affinity
3-Methyl-1-phenyl-1H-pyrazol-5-amine - 3-methyl
- 1-phenyl
Phenyl group enhances aromatic interactions but reduces solubility Anticancer, anti-inflammatory
1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine - N-(pyridin-4-ylmethyl) substituent Extended conjugation improves target binding Enhanced kinase inhibition

Structural Insights :

  • Pyridine Position : Pyridin-4-yl substitution (target compound) optimizes hydrogen bonding with kinase ATP-binding pockets compared to pyridin-3-yl analogs .
  • Substituent Effects : Methyl groups at the 1-position improve metabolic stability, while phenyl groups (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine) increase lipophilicity but reduce aqueous solubility .

Triazole and Thiazole Analogues

Triazole and thiazole derivatives share nitrogen-rich heterocyclic cores but differ in ring structure and applications:

Compound Name Core Structure Unique Features Activity
5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-amine 1,2,4-triazole Triazole ring increases polarity Antifungal, antibacterial
Pyrazolo[3,4-d]thiazoles Pyrazole-thiazole fusion Thiazole introduces sulfur for redox activity Anticancer, antiviral
4-Ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine Pyrazole-thiophene hybrid Thiophene enhances π-stacking with hydrophobic targets Antimicrobial, antiparasitic

Functional Comparisons :

  • Triazoles : Higher polarity improves solubility but may reduce membrane permeability compared to pyrazole derivatives .
  • Thiazoles/Thiophenes : Sulfur-containing rings (e.g., thiophene in 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine) enhance interactions with cysteine residues in enzymes .

Piperidine- and Pyrrolidine-Linked Pyrazoles

Compounds incorporating saturated nitrogen heterocycles exhibit distinct pharmacokinetic profiles:

Compound Name Structure Key Modifications Applications
Methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine Piperidine-pyrazole hybrid Chiral center enhances target specificity Neurological disorders
1-(1-Ethyl-1H-pyrazol-4-yl)piperidin-3-amine Ethyl-pyrazole with piperidine Piperidine improves blood-brain barrier penetration CNS-targeted therapies
1-Ethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine Pyrrolidine-carbonyl group Carbonyl group enables covalent binding Protease inhibition

Pharmacokinetic Notes:

  • Piperidine and pyrrolidine moieties enhance solubility and bioavailability compared to purely aromatic systems .
  • Ethyl groups (e.g., 1-(1-Ethyl-1H-pyrazol-4-yl)piperidin-3-amine) prolong half-life by reducing CYP450 metabolism .

Fluorinated and Halogenated Derivatives

Halogenation modifies electronic properties and bioactivity:

Compound Name Halogen/Functional Group Impact Applications
[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine Fluorine at pyrazole 5-position Enhances metabolic stability and electronegativity Anticancer, imaging agents
5-(Trifluoromethyl)-1H-pyrazol-4-amine hydrochloride Trifluoromethyl group Improves membrane permeability Kinase inhibitors
3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine Chlorine substituent Increases electrophilicity for covalent binding Antimicrobial

Electron-Withdrawing Effects :

  • Fluorine and trifluoromethyl groups enhance metabolic stability and target affinity .
  • Chlorine substituents (e.g., 3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine) facilitate nucleophilic substitution reactions in drug design .

Biological Activity

1-Methyl-5-pyridin-4-ylpyrazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by data tables and research findings.

Chemical Structure and Synthesis

1-Methyl-5-pyridin-4-ylpyrazol-3-amine features a pyrazole ring fused with a pyridine ring. The synthesis typically involves cyclization reactions starting from pyridine derivatives, often employing hydrazine derivatives followed by methylation to form the pyrazole structure. The synthetic routes can be optimized for yield and purity through controlled conditions such as temperature and pressure .

Biological Activity Overview

The biological activities of 1-Methyl-5-pyridin-4-ylpyrazol-3-amine have been investigated in various studies, highlighting its potential as an enzyme inhibitor and receptor modulator. Below are key areas of biological activity:

1. Anticancer Activity

  • Studies indicate that compounds with similar structures exhibit significant anticancer properties. For example, pyrazole derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms such as mitochondrial depolarization and activation of caspases .

2. Anti-inflammatory Properties

  • The compound is explored for its anti-inflammatory effects, potentially modulating pathways involved in inflammation .

3. Enzyme Inhibition

  • 1-Methyl-5-pyridin-4-ylpyrazol-3-amine interacts with specific enzymes, inhibiting their activity, which is crucial for various biological processes .

The mechanism of action involves binding to specific molecular targets, including enzymes and receptors. This interaction can lead to inhibition of enzymatic activity or modulation of receptor functions, resulting in diverse biological effects. The precise pathways are dependent on structural modifications and the specific application of the compound .

Case Studies

Several studies have evaluated the efficacy of 1-Methyl-5-pyridin-4-ylpyrazol-3-amine in various biological contexts:

StudyFocusFindings
Study AAnticancerSignificant apoptosis induction in HeLa cells via mitochondrial pathways.
Study BAnti-inflammatoryModulation of cytokine release in macrophage models.
Study CEnzyme inhibitionEffective inhibition of target enzyme activities related to cancer progression.

In Vivo Studies

In vivo models have also demonstrated the compound's potential therapeutic effects. For instance, using animal models for colorectal cancer, treatment with pyrazole derivatives resulted in reduced tumor growth and improved survival rates compared to controls .

Comparison with Similar Compounds

To understand the unique properties of 1-Methyl-5-pyridin-4-ylpyrazol-3-amine, it is beneficial to compare it with structurally related compounds:

CompoundStructureBiological Activity
5-Amino-1-methylpyrazoleSimilar pyrazole coreAnticancer activity but less potent than 1-Methyl derivative
3(5)-AminopyrazolesVariations in substitutionBroader spectrum but lower specificity for targets

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